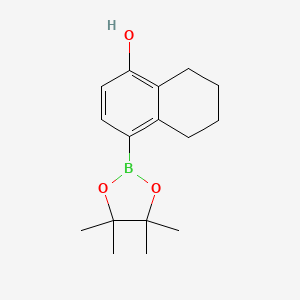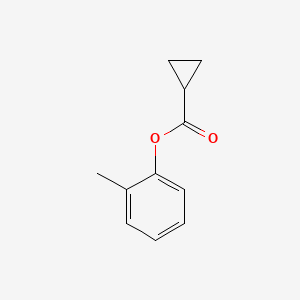
4-Amino-6-bromo-2,2-dimethylchroman-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-6-bromo-2,2-dimethylchroman-4-carboxylic acid is a complex organic compound belonging to the chromanone family. Chromanones are oxygen-containing heterocycles that play a significant role in medicinal chemistry due to their diverse biological activities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-6-bromo-2,2-dimethylchroman-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the bromination of 2,2-dimethylchroman-4-one followed by amination and carboxylation. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce the compound on a commercial scale.
Analyse Chemischer Reaktionen
Types of Reactions
4-Amino-6-bromo-2,2-dimethylchroman-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding quinones.
Reduction: Formation of hydroxy derivatives.
Substitution: Halogen exchange or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions include various substituted chromanones, hydroxy derivatives, and quinones, each with distinct chemical and biological properties .
Wissenschaftliche Forschungsanwendungen
4-Amino-6-bromo-2,2-dimethylchroman-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-Amino-6-bromo-2,2-dimethylchroman-4-carboxylic acid involves its interaction with specific molecular targets. It may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. These interactions can lead to various biological effects, such as inhibition of cell proliferation or reduction of inflammation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Chromanone: A simpler analog with similar structural features but different biological activities.
6-Bromo-2,2-dimethylchroman-4-one: Lacks the amino and carboxylic acid groups, leading to different reactivity and applications.
2,2-Dimethylchroman-4-carboxylic acid: Similar backbone but without bromine and amino groups, affecting its chemical behavior.
Uniqueness
4-Amino-6-bromo-2,2-dimethylchroman-4-carboxylic acid stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C12H14BrNO3 |
|---|---|
Molekulargewicht |
300.15 g/mol |
IUPAC-Name |
4-amino-6-bromo-2,2-dimethyl-3H-chromene-4-carboxylic acid |
InChI |
InChI=1S/C12H14BrNO3/c1-11(2)6-12(14,10(15)16)8-5-7(13)3-4-9(8)17-11/h3-5H,6,14H2,1-2H3,(H,15,16) |
InChI-Schlüssel |
ZGNMKGWYMZJRJA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC(C2=C(O1)C=CC(=C2)Br)(C(=O)O)N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(3-Bromobenzo[b]thien-2-yl)phenol](/img/structure/B13979634.png)










![N-{4-[(2,5-Dioxopyrrolidin-1-yl)oxy]-4-oxobutyl}hexadecanamide](/img/structure/B13979724.png)


